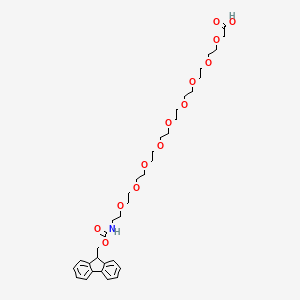

Fmoc-NH-peg9-CH2cooh

描述

属性

分子式 |

C35H51NO13 |

|---|---|

分子量 |

693.8 g/mol |

IUPAC 名称 |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C35H51NO13/c37-34(38)28-48-26-25-47-24-23-46-22-21-45-20-19-44-18-17-43-16-15-42-14-13-41-12-11-40-10-9-36-35(39)49-27-33-31-7-3-1-5-29(31)30-6-2-4-8-32(30)33/h1-8,33H,9-28H2,(H,36,39)(H,37,38) |

InChI 键 |

NWDNOWXZRMCQFK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of Fmoc Nh Peg9 Ch2cooh

Strategies for the De Novo Synthesis of Fmoc-NH-peg9-CH2cooh

The de novo synthesis of Fmoc-NH-peg9-CH2cooh requires a controlled, stepwise construction to ensure the precise length of the PEG chain and the correct placement of the terminal functional groups. This process involves elongating the PEG chain, protecting the terminal amine, and forming the carboxylic acid functionality.

Stepwise Assembly Approaches for the PEG Chain Elongation

Synthesizing a discrete PEG linker with exactly nine ethylene (B1197577) glycol units necessitates a stepwise approach rather than polymerization, which typically results in a distribution of chain lengths. Both solid-phase and solution-phase strategies are employed for this purpose.

Solid-Phase Synthesis: This method involves attaching the initial PEG unit to a solid support, such as a Wang resin. nih.gov The synthesis cycle then proceeds with sequential additions of PEG monomers. nih.gov A common monomer for this process has one end protected with an acid-labile group like dimethoxytrityl (DMTr) and the other end activated, for example, as a tosylate. The synthetic cycle consists of three main steps: nih.gov

Deprotonation: The terminal hydroxyl group on the resin-bound PEG chain is deprotonated with a base, such as potassium tert-butoxide, to form an alkoxide. nih.gov

Coupling: The alkoxide then couples with the activated monomer via a Williamson ether synthesis reaction. nih.gov

Deprotection: The DMTr protecting group on the newly added unit is removed with a mild acid, like trichloroacetic acid (TCA), regenerating a terminal hydroxyl group for the next cycle. nih.gov

This cycle is repeated until the desired chain length of nine PEG units is achieved. The key advantage of solid-phase synthesis is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound product. nih.gov

Solution-Phase Synthesis: An alternative is the stepwise synthesis in solution, which can be more scalable. One innovative approach reduces the number of steps per elongation cycle by using a monomer with a base-labile protecting group, such as a phenethyl group. beilstein-journals.orgd-nb.infonsf.gov This strategy allows for a one-pot, two-step cycle of deprotection and coupling, eliminating the need to isolate the intermediate after deprotection and making the process more efficient. beilstein-journals.orgd-nb.infonsf.gov These methods allow for the creation of monodisperse PEGs, which are crucial for applications requiring high purity and well-defined linker lengths. nih.govbeilstein-journals.org

Introduction and Protection of the Terminal Amine with Fluorenylmethyloxycarbonyl (Fmoc)

Once the PEG chain with a terminal amine is assembled, the amine must be protected to allow for selective reaction at the other end of the molecule. The Fmoc group is ideal for this purpose due to its stability in acidic conditions and its lability under basic conditions. wikipedia.orgrapp-polymere.com

The introduction of the Fmoc group is typically achieved by reacting the amino-terminated PEG with an Fmoc-donating reagent under basic conditions. Common reagents include:

9-fluorenylmethyl chloroformate (Fmoc-Cl): This is a highly reactive acid chloride. The reaction is often performed under Schotten-Baumann conditions, using an aqueous solution of a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct. total-synthesis.com

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): This reagent is often preferred due to its increased stability and lower propensity to cause side reactions compared to Fmoc-Cl. total-synthesis.com

The reaction results in the formation of a stable Fmoc-carbamate, effectively protecting the primary amine. total-synthesis.com

Formation of the Terminal Carboxylic Acid Functionality

The final step in the de novo synthesis is the formation of the terminal carboxylic acid. This is typically accomplished by starting with a PEG chain that has terminal hydroxyl groups and converting one of them into a carboxylic acid. There are several methods to achieve this transformation:

Direct Oxidation: The terminal primary alcohol of the PEG chain can be oxidized to a carboxylic acid. While strong oxidizing agents like potassium permanganate or nitric acid can be used, they risk cleaving the ether bonds within the PEG backbone. google.com Milder, more controlled oxidation methods are preferred. One such method uses stable nitroxide radicals, like TEMPO, in the presence of an oxidant such as sodium hypochlorite under alkaline conditions, which can convert the alcohol to a carboxylic acid without degrading the PEG chain. google.com Another method involves oxidation with chromium trioxide (CrO₃) in an aqueous sulfuric acid solution, which has been shown to give high yields. tandfonline.com

Reaction with Haloacetates: A two-step method involves reacting the terminal hydroxyl group with a protected carboxylic acid derivative. For example, the PEG-alcohol is first deprotonated with a base to form an alkoxide, which is then reacted with tert-butyl bromoacetate. The resulting tert-butyl ester is subsequently cleaved using a strong acid like trifluoroacetic acid (TFA) to reveal the terminal carboxylic acid.

Reaction with Anhydrides: Reacting the terminal hydroxyl group with an anhydride, such as succinic anhydride, in the presence of a base will form an ester linkage and leave a terminal carboxylic acid. However, this method introduces an ester bond that may be susceptible to hydrolysis, which can be a disadvantage for some applications. google.com

Functional Group Interconversions and Derivatization Strategies for Fmoc-NH-peg9-CH2cooh

The utility of Fmoc-NH-peg9-CH2cooh lies in the orthogonal nature of its protected amine and carboxylic acid groups, allowing for selective chemical modifications.

Selective Fmoc Deprotection Mechanisms and Conditions for Amine Liberation in Research Contexts

The Fmoc group is specifically designed to be removed under mild basic conditions, leaving other protecting groups, such as acid-labile Boc or trityl groups, intact. wikipedia.org This selective removal is fundamental to its use in solid-phase peptide synthesis (SPPS) and other multi-step synthetic strategies. researchgate.netspringernature.com

The deprotection mechanism proceeds via a β-elimination reaction. nih.govpeptide.com A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the 9-position of the fluorene (B118485) ring. researchgate.netnih.gov This generates a carbanion that is stabilized by the aromatic system. The carbanion then undergoes elimination, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. nih.govpeptide.com The secondary amine used for deprotection also acts as a scavenger, reacting with the DBF to form a stable adduct and preventing it from participating in unwanted side reactions. researchgate.netpeptide.com

In research settings, particularly SPPS, various conditions are employed for Fmoc removal, with the choice depending on the specific sequence and reaction conditions.

| Reagent | Concentration & Solvent | Typical Reaction Time | Reference(s) |

| Piperidine | 20% (v/v) in DMF | 5-20 minutes | wikipedia.orgspringernature.com |

| Piperidine | 30% (v/v) in DMF | 10 minutes | springernature.com |

| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | Comparable to Piperidine | nih.gov |

| Piperazine (PZ) | 5-10% in DMF (often with a co-solvent like ethanol) | Variable | wikipedia.orgnih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~2% with 2% Piperidine (scavenger) in DMF | Very fast (seconds to minutes) | peptide.com |

| This table presents common conditions for Fmoc deprotection in research contexts. |

Activation of the Carboxylic Acid Moiety for Subsequent Coupling Reactions

To form a stable amide bond with a primary amine on a target molecule (e.g., a peptide or protein), the carboxylic acid group of Fmoc-NH-peg9-CH2cooh must first be activated to make it more susceptible to nucleophilic attack. hepatochem.com This is a critical step in bioconjugation chemistry.

The most common strategy involves converting the carboxylic acid into a more reactive intermediate, often an active ester. bachem.com This is typically achieved using carbodiimide coupling agents. peptide.com

Carbodiimide-Mediated Activation: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are widely used, especially in aqueous solutions, because the urea (B33335) byproduct is water-soluble and easily removed. peptide.comnih.gov The mechanism involves the EDC reacting with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. nih.gov

To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS is often added. nih.govbroadpharm.com The NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. nih.gov This semi-stable active ester can then react efficiently with a primary amine at a physiological pH (typically pH 7-8) to form a robust amide bond. broadpharm.comwindows.net

Other activating agents can also be employed depending on the specific application and solvent system.

| Activating Agent(s) | Common Additive(s) | Resulting Intermediate | Key Features & Context | Reference(s) |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS or Sulfo-NHS | NHS ester | Water-soluble; ideal for bioconjugation in aqueous buffers. | nih.govnih.govbroadpharm.com |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | OBt active ester | Used in organic solvents; byproduct (DCU) is insoluble. | peptide.com |

| DIC (N,N'-Diisopropylcarbodiimide) | HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) | OBt or OAt active ester | Used in organic solvents; byproduct is soluble. Preferred for SPPS. | peptide.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | N/A (contains HOAt moiety) | OAt active ester | Highly efficient, fast reaction times, low racemization. Used in SPPS. | uci.edu |

| CDI (1,1'-Carbonyldiimidazole) | N/A | Acyl imidazolide | Used in organic synthesis for forming amides and esters. | google.com |

| This table summarizes common reagents for the activation of carboxylic acids for coupling reactions. |

Orthogonal Protection Strategies for Multi-functionalization of Fmoc-NH-peg9-CH2cooh Derivatives

The strategic utility of Fmoc-NH-peg9-CH2cooh in the synthesis of complex biomolecules and conjugates is significantly enhanced by the application of orthogonal protection strategies. This approach allows for the selective deprotection of one functional group in the presence of others, enabling precise, stepwise modifications of a molecule. The Fmoc-NH-peg9-CH2cooh linker is inherently designed for such strategies, possessing two distinct functionalities: a base-labile Fmoc-protected amine and a stable carboxylic acid.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of orthogonal schemes, particularly in solid-phase peptide synthesis (SPPS). Its primary advantage is its stability under acidic conditions, while being readily cleaved by a base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF). This allows the terminal carboxylic acid of the PEG linker to be coupled to an amine on a solid support or another molecule, while the Fmoc group protects the linker's amino terminus. Subsequent treatment with a base selectively removes the Fmoc group, revealing a primary amine that is available for further conjugation, without affecting acid-labile protecting groups that may be present elsewhere on the molecule.

For the multi-functionalization of derivatives incorporating the Fmoc-NH-peg9-CH2cooh linker, a second protecting group, which is stable to the basic conditions of Fmoc removal, is required. This is the essence of an orthogonal set. The most common orthogonal partners for the Fmoc group are acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group or the tert-butyl (tBu) ester/ether.

Example of an Orthogonal Strategy:

The carboxylic acid of Fmoc-NH-peg9-CH2cooh is activated and coupled to a primary amine on a substrate (e.g., a resin, a nanoparticle, or a larger molecule).

The Fmoc group is removed using a piperidine solution, exposing the terminal amine of the PEG linker.

A molecule containing an acid-labile protecting group (e.g., Boc-amino acid) is then coupled to this newly exposed amine.

At a later stage, the acid-labile group can be removed using an acid, such as trifluoroacetic acid (TFA), without disturbing the amide bonds formed previously.

This methodology facilitates the construction of complex, multi-component systems where different molecules, such as targeting ligands, imaging agents, or therapeutic payloads, can be precisely attached to the PEG linker. The table below summarizes key orthogonal protecting group pairs commonly employed in strategies involving Fmoc-based linkers.

| Protecting Group 1 | Deprotection Condition | Protecting Group 2 (Orthogonal) | Deprotection Condition |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine in DMF) | Boc (tert-butoxycarbonyl) | Acid (e.g., Trifluoroacetic Acid) |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine in DMF) | tBu (tert-butyl) | Acid (e.g., Trifluoroacetic Acid) |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine in DMF) | Alloc (Allyloxycarbonyl) | Pd(0) catalyst |

| Fmoc (9-fluorenylmethoxycarbonyl) | Hydrogenolysis (mildly acidic) | Boc (tert-butoxycarbonyl) | Strong Acid (e.g., Trifluoroacetic Acid) |

Recent research has also explored alternative deprotection methods for Fmoc, such as hydrogenolysis under mildly acidic conditions, which expands its versatility and orthogonality, particularly for substrates that are sensitive to basic conditions. The selection of an appropriate orthogonal pairing is critical and depends on the chemical nature of the molecules being conjugated and the desired final structure.

Considerations for Scale-Up in Laboratory and Research Production of the Compound

Scaling up the synthesis of Fmoc-NH-peg9-CH2cooh itself, or its subsequent use in larger-scale applications like solid-phase peptide synthesis (SPPS), presents several practical challenges that must be addressed to ensure efficiency, purity, and reproducibility.

Synthesis of the Linker:

The multi-step synthesis of the bifunctional PEG linker requires careful optimization for larger quantities. Key considerations include:

Reaction Conditions: Maintaining consistent reaction conditions, such as temperature and pH, is crucial. For instance, during the Fmoc protection step of the amino-PEG-acid precursor, the pH must be carefully controlled (typically pH 8-9) to ensure selective protection of the amine without side reactions.

Purification: As the scale increases, purification becomes more challenging. While laboratory-scale purification might rely on column chromatography, larger scales may necessitate techniques like recrystallization or precipitation to be economically and practically viable. The removal of impurities, such as dimers or incompletely reacted starting materials, is essential for the quality of the final product.

Solvent Handling: Larger volumes of solvents are required, which brings into focus issues of cost, safe handling, and disposal. The choice of extraction and purification solvents (e.g., ethyl acetate) must be scalable.

Use in Solid-Phase Synthesis:

When Fmoc-NH-peg9-CH2cooh is used in SPPS to produce multi-gram quantities of a peptide or conjugate, the focus shifts from linker synthesis to the solid-phase process.

Resin Selection: For large-scale synthesis, the cost of the solid support is a significant factor. While specialized resins are common in research, more cost-effective options like Merrifield resins may be employed for scale-up.

Mechanical and Physical Aspects: Standard laboratory glassware may be replaced with jacketed peptide synthesis vessels that allow for temperature control. Agitation is critical for ensuring complete reaction; magnetic stirrers are often avoided as they can fracture the resin beads, leading to clogging and process inefficiencies. Mechanical overhead stirrers or orbital shakers are preferred.

Reagent Stoichiometry: While SPPS relies on using an excess of reagents to drive reactions to completion, at a larger scale, the economic and environmental impact of this excess must be considered. Optimizing the equivalents of amino acids and coupling reagents is a key part of process development.

Process Monitoring and Control: Thorough washing steps are critical to remove excess reagents and byproducts. The efficiency of Fmoc deprotection and coupling reactions should be monitored at each step to identify and address any potential issues before proceeding, preventing the loss of valuable material.

The following table outlines key factors to consider when transitioning from a small-scale synthesis to a larger research production involving Fmoc-NH-peg9-CH2cooh.

| Parameter | Small-Scale (mg) Consideration | Large-Scale (multi-gram) Consideration |

| Reaction Vessel | Standard laboratory glassware | Jacketed glass reactor with mechanical stirring |

| Purification | Flash column chromatography | Recrystallization, precipitation, preparative HPLC |

| Agitation | Magnetic stirrer, wrist-action shaker | Overhead mechanical stirrer, orbital shaker |

| Solid Support | Specialized, high-cost resins | Cost-effective resins (e.g., Merrifield resin) |

| Solvent Volume | Minimal, manageable volumes | Large volumes requiring careful handling and disposal protocols |

| Process Control | Manual addition of reagents | Automated or semi-automated additions, in-process monitoring |

Ultimately, a successful scale-up requires a systematic approach, often involving small-scale trial runs to optimize conditions before committing to a large-scale production.

Mechanistic Principles of Bioconjugation and Linker Design Utilizing Fmoc Nh Peg9 Ch2cooh

Role of the PEG9 Spacer in Modulating Molecular Interactions in Research Constructs

The PEG9 spacer is a critical component of the Fmoc-NH-peg9-CH2cooh linker, influencing the physicochemical properties and biological interactions of the final conjugate. Its primary roles include mitigating steric hindrance and imparting flexibility, which are crucial for maintaining the functionality of the conjugated biomolecules. precisepeg.comchempep.com

The covalent attachment of molecules, particularly large biomolecules like proteins or antibodies, can lead to steric crowding at the conjugation site. This can obstruct the interaction of the biomolecule with its target or substrate, leading to a loss of biological activity. nih.gov The PEG9 spacer, with its nine repeating ethylene (B1197577) glycol units, introduces a significant spatial separation between the conjugated partners. precisepeg.comchempep.com This increased distance minimizes steric clashes, helping to preserve the native conformation and function of the biomolecule. nih.govnih.gov The length of the PEG chain is a tunable parameter that allows for precise control over the spatial arrangement of the conjugate, with longer chains generally providing more effective shielding from steric interference. nih.govresearchgate.net Research has shown that the hydrodynamic volume of a PEGylated molecule is significantly increased, which contributes to this shielding effect. nih.gov

Principles of Amide Bond Formation via the Carboxylic Acid of Fmoc-NH-peg9-CH2cooh

The terminal carboxylic acid (COOH) group of the linker is the reactive handle for forming a stable amide bond with a primary or secondary amine on a target molecule. This reaction is a cornerstone of bioconjugation chemistry but requires activation of the carboxylic acid to proceed efficiently under mild, biologically compatible conditions. nih.govyoutube.com

Direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires high temperatures, which are incompatible with most biomolecules. researchgate.net Coupling reagents are therefore employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. researchgate.net

Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used for this purpose. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and a urea (B33335) byproduct. researchgate.net EDC is often preferred in biological applications due to the water-solubility of its urea byproduct, which simplifies purification. bachem.comreddit.com

Uronium/Aminium Salts (HATU): Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are highly efficient coupling reagents. bachem.com HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to form an active ester that readily reacts with amines. acs.orgnih.gov HATU is known for its high coupling efficiency and reduced rates of side reactions like racemization, particularly in peptide synthesis. bachem.com

| Coupling Reagent | Abbreviation | Mechanism of Action | Key Features |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms an O-acylisourea intermediate | Water-soluble urea byproduct, commonly used in aqueous solutions bachem.comreddit.com |

| N,N'-Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate | Insoluble urea byproduct, often used in organic solvents nih.gov |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Forms a highly reactive active ester | High efficiency, low racemization, suitable for sterically hindered couplings bachem.comacs.orgnih.gov |

Mechanisms of Fmoc Deprotection for Site-Specific Amine Reactivity in Research

The Fmoc group serves as a temporary protecting group for the terminal amine of the linker. Its removal is a critical step that unmasks the amine, making it available for subsequent conjugation reactions. The base-lability of the Fmoc group allows for its removal under mild conditions that are orthogonal to many other protecting groups used in peptide and organic synthesis. iris-biotech.desigmaaldrich.com

The deprotection mechanism proceeds via a base-catalyzed β-elimination reaction. luxembourg-bio.com A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the C9 position of the fluorenyl ring system. luxembourg-bio.com This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates. The highly reactive DBF electrophile is then trapped by the excess amine base to form a stable adduct, driving the reaction to completion. nih.gov

Commonly, a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) is used for Fmoc removal. iris-biotech.de The kinetics of this reaction are generally rapid, with half-lives on the order of seconds to minutes. rsc.orglookchem.comresearchgate.net For example, the deprotection of Fmoc-Val on a solid support with 20% piperidine in DMF has a reported half-life of approximately 7 seconds, achieving complete deprotection in about 1.5 minutes. rsc.orglookchem.com The rate of deprotection can be influenced by the concentration of the base, the solvent, and the steric environment of the Fmoc group. nih.govscielo.org.mx Alternative, non-nucleophilic bases like 1,8-diazabicycloundec-7-ene (DBU) can also be used, sometimes in combination with a nucleophilic scavenger, to achieve even faster deprotection rates, which can be beneficial in certain synthetic strategies. iris-biotech.deacs.org

| Deprotection Reagent | Concentration | Solvent | Substrate | Half-life (t1/2) | Time for >99% Deprotection |

|---|---|---|---|---|---|

| Piperidine | 20% (v/v) | DMF | Fmoc-Val-Resin | 7 s rsc.orglookchem.com | ~1.5 min rsc.orglookchem.com |

| Piperidine | 5% (v/v) | DMF | Fmoc-Val-Resin | 39 s lookchem.com | ~8.6 min lookchem.com |

| Piperazine | 5% (w/v) | DMF | Fmoc-Val-Resin | 50 s rsc.org | ~11 min rsc.org |

| 5% Piperazine + 2% DBU | - | DMF | Fmoc-Val-Resin | 4 s lookchem.com | < 1 min lookchem.com |

Base-Labile Character of the Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis and bioconjugation, primarily due to its characteristic lability under mild basic conditions. chempep.comresearchgate.netlgcstandards.com This susceptibility to base-mediated cleavage is a direct consequence of the chemical structure of its fluorenyl ring system. total-synthesis.com

The deprotection mechanism proceeds via a base-induced β-elimination (E1cb) reaction. total-synthesis.comchempep.com The process is initiated by the abstraction of the relatively acidic proton at the C9-position of the fluorene (B118485) moiety by a base. luxembourg-bio.comnih.gov This deprotonation is favorable because it generates a resonance-stabilized conjugate base, an aromatic cyclopentadienyl (B1206354) anion derivative. total-synthesis.comluxembourg-bio.com Following proton removal, the stabilized carbanion undergoes an elimination reaction, leading to the cleavage of the C9-O bond. This step releases the unprotected amine, carbon dioxide, and a highly reactive byproduct, dibenzofulvene (DBF). chempep.comnih.gov

Secondary amines, such as piperidine, are the most effective and commonly used reagents for Fmoc removal. chempep.comwikipedia.org A typical deprotection solution is 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgpeptide.com The choice of a secondary amine is critical for two reasons: it acts as the base to initiate the elimination and subsequently functions as a nucleophile to trap the electrophilic dibenzofulvene byproduct. chempep.comnih.gov This trapping forms a stable adduct, preventing DBF from undergoing undesirable side reactions, such as polymerizing or reattaching to the newly liberated amine of the target molecule. chempep.comnih.govscielo.org.mx The efficiency of this process is highlighted by the rapid deprotection times, with the half-life of an Fmoc group in 20% piperidine/DMF being approximately six seconds. wikipedia.org

| Base | Concentration/Solvent | Approximate Deprotection Half-Life (t½) |

|---|---|---|

| Piperidine | 20% in DMF | ~6 seconds |

| Piperazine | 5% (+1% DBU, 1% Formic Acid) in DMF | Used as an alternative to piperidine |

| 4-methylpiperidine | 20% in DMF | Similar efficiency to piperidine |

This table presents common reagents used for Fmoc deprotection and their characteristics. Data compiled from sources luxembourg-bio.comwikipedia.orgscielo.org.mx.

Compatibility with Sensitive Biomolecules in Chemical Biology Research

A significant advantage of Fmoc chemistry is the mild, non-hydrolytic conditions required for deprotection. researchgate.net The use of weak organic bases like piperidine stands in stark contrast to the harsh, strongly acidic conditions (e.g., trifluoroacetic acid) required to remove other protecting groups like the tert-butyloxycarbonyl (Boc) group. chempep.comnih.govpublish.csiro.au This fundamental difference makes the Fmoc group exceptionally compatible with a wide range of sensitive biomolecules. wikipedia.orgnih.gov

In chemical biology, researchers often work with complex peptides, proteins, nucleic acids, and other biomacromolecules that possess delicate functional groups or tertiary structures susceptible to degradation under harsh chemical treatments. nih.gov For example, post-translational modifications such as phosphorylation, glycosylation, and sulfation are often acid-labile. The iterative use of strong acid for deprotection, as in Boc-based synthesis, can lead to the cleavage of these modifications or cause other side reactions like aspartimide formation. nih.govacs.org

The mild basicity of piperidine solutions preserves the integrity of most acid-sensitive side-chain protecting groups and linkages to solid supports, which is the basis of the "orthogonal" protection strategy in modern solid-phase peptide synthesis (SPPS). chempep.comchempep.com This orthogonality ensures that only the temporary N-terminal Fmoc group is removed at each cycle, while the permanent side-chain protecting groups remain intact until the final cleavage step. chempep.com This compatibility is crucial for the successful synthesis of modified peptides and other delicate bioconjugates where maintaining structural and functional integrity is essential. nih.govosti.gov Novel methods, such as hydrogenolysis under mildly acidic conditions, have also been developed to deprotect the Fmoc group for substrates that are incompatible with even mild bases, further expanding its utility for highly sensitive molecules. acs.org

Impact of Monodispersity of PEG Linkers on Research Reproducibility and Precision

Polyethylene (B3416737) glycol (PEG) linkers are widely used in bioconjugation to improve the solubility and pharmacokinetic properties of molecules. chempep.combiochempeg.com These linkers can be classified as either polydisperse or monodisperse. broadpharm.combiochempeg.com Polydisperse PEGs are a heterogeneous mixture of polymer chains with a distribution of different lengths and molecular weights, characterized by an average molecular weight. broadpharm.combiochempeg.com In contrast, monodisperse PEGs, such as the nine-unit chain in Fmoc-NH-peg9-CH2cooh, are single chemical entities with a precisely defined structure, chain length, and molecular weight. chempep.com The use of monodisperse PEG linkers has a profound impact on research reproducibility and precision. rsc.org

One of the most significant advantages of monodispersity is the enhancement of analytical characterization. A conjugate made with a monodisperse linker is a single, well-defined molecule, which simplifies analysis by techniques like mass spectrometry and HPLC. rsc.org This leads to unambiguous data interpretation, which is crucial during all phases of research and is particularly important for the registration and commercialization of therapeutic agents under cGMP requirements. Polydisperse materials, being mixtures, produce complex analytical profiles that can obscure impurities and make batch-to-batch comparisons difficult.

This structural uniformity directly translates to functional consistency and reproducibility. rsc.org All molecules in a sample prepared with a monodisperse linker will have the same hydrodynamic volume, solubility, and spatial distance between the conjugated moieties. This uniformity minimizes variability in biological assays and ensures consistent behavior in vivo. rsc.orgrsc.org For example, studies on PEGylated nanoparticles have shown that monodisperse PEGs lead to more predictable protein adsorption profiles, longer circulation half-lives, and enhanced tumor accumulation compared to their polydisperse counterparts. rsc.org The use of polydisperse linkers can introduce variability due to steric hindrance and binding issues, leading to inconsistent results. biochempeg.combiochempeg.com Therefore, the precision afforded by monodisperse linkers is critical for developing reliable diagnostic tools, targeted drug delivery systems, and other advanced biomedical applications where performance is directly tied to molecular structure. rsc.orgbiochempeg.com

| Property | Monodisperse PEG Linkers | Polydisperse PEG Linkers |

|---|---|---|

| Composition | Single chemical compound with a precise, discrete molecular weight. broadpharm.combiochempeg.com | Mixture of polymer chains with varying lengths and a distributed molecular weight. broadpharm.combiochempeg.com |

| Analytical Characterization | Simple, clean analytical profiles (e.g., single peak in MS/HPLC). rsc.org | Complex analytical profiles showing a distribution of species. |

| Reproducibility | High batch-to-batch consistency and reproducibility. rsc.org | Potential for batch-to-batch variability, making reproducibility a challenge. |

| Physicochemical Properties | Uniform behavior; well-defined dimensions and solubility. rsc.orgbiochempeg.com | Average behavior; properties represent a statistical distribution. |

| Application Impact | Enables precision in drug design, leading to improved pharmacokinetics and consistent biological activity. biochempeg.comrsc.org | Can lead to issues with steric hindrance and binding, creating variability in biological performance. biochempeg.combiochempeg.com |

Applications of Fmoc Nh Peg9 Ch2cooh in Advanced Academic and Pre Clinical Research Models

Integration in Solid-Phase Peptide Synthesis (SPPS) and Peptide Analog Research

Fmoc-NH-peg9-CH2cooh is fully compatible with the most common method for creating synthetic peptides, known as Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chempep.comsigmaaldrich.comsigmaaldrich.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. The Fmoc group on the linker is a base-labile protecting group, meaning it can be removed under basic conditions (typically with piperidine), which are the standard deprotection conditions in Fmoc SPPS. chempep.combroadpharm.com This exposes a free amine group, which can then be coupled to the next amino acid in the sequence. broadpharm.com The terminal carboxylic acid on the other end of the molecule allows it to be coupled to a free amine on the growing peptide chain or the resin, using standard peptide coupling reagents like HATU or HOBt/DIC. broadpharm.comnih.gov This seamless integration allows for the precise insertion of the PEG9 spacer at any desired position within a peptide sequence. sigmaaldrich.com

The nine-unit polyethylene (B3416737) glycol chain is the key to the function of Fmoc-NH-peg9-CH2cooh as a flexible spacer. chempep.com In peptide and peptidomimetic research, it is often necessary to connect different functional domains, such as a receptor-binding motif and a reporter tag (like a fluorescent dye), without causing steric hindrance that could impair the function of either domain. peptide.comqyaobio.com The PEG9 chain provides a long, hydrophilic, and conformationally flexible linker that holds the connected moieties at a distance, allowing them to move and orient themselves independently. chempep.comqyaobio.com This is crucial in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often include non-peptide components to enhance stability or activity. nih.govupc.edu The use of such spacers can be critical for maintaining the three-dimensional structure needed for biological activity. nih.gov

A significant challenge in peptide research is the poor aqueous solubility of many synthetic peptides, particularly those with a high content of hydrophobic amino acids. peptide.com This can lead to aggregation, making it difficult to perform reliable in vitro biological assays. The incorporation of a hydrophilic PEG spacer like Fmoc-NH-peg9-CH2cooh can dramatically improve the solubility of a peptide in aqueous buffers. broadpharm.combiochempeg.comlifetein.com The ethylene (B1197577) glycol units of the PEG chain are hydrophilic and interact favorably with water molecules. chempep.comsmolecule.com This process, known as PEGylation, can also enhance the stability of peptides by shielding them from proteolytic enzymes, which are enzymes that degrade peptides. lifetein.comsmolecule.com This increased stability and solubility are essential for obtaining accurate and reproducible data in in vitro studies. smolecule.com

In some research applications, it is advantageous to create peptides with multiple copies of a specific sequence to increase binding avidity to a target. These are known as multi-valent or branched peptides. researchgate.net Fmoc-NH-peg9-CH2cooh is a tool used in the construction of these complex architectures. researchgate.net A common strategy involves using a branching amino acid, such as Fmoc-L-Lys(Fmoc)-OH, which has two Fmoc-protected amino groups. nih.govresearchgate.net After coupling this lysine (B10760008) derivative, both Fmoc groups can be removed, and two different peptide chains or linkers can be built upon it. The PEG9 linker can be used to connect multiple peptide epitopes to this central scaffold, yielding dimeric, tetrameric, or even octameric peptide structures. researchgate.net This approach has been used to create multi-valent peptide ligands with enhanced binding affinity compared to their monovalent counterparts. researchgate.netnih.gov

Functionalization of Biomolecules for Chemical Biology and Biochemistry Research

Beyond peptides, Fmoc-NH-peg9-CH2cooh is instrumental in the functionalization of other large biomolecules, serving as a bridge to attach small molecules, drugs, or probes. This is a cornerstone of chemical biology, where chemical tools are used to study and manipulate biological systems.

Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapeutics composed of a monoclonal antibody, a cytotoxic drug (payload), and a chemical linker that connects them. fujifilm.com The linker is a critical component that influences the stability, potency, and safety of the ADC. fujifilm.com Fmoc-NH-peg9-CH2cooh is frequently used as a component in the development of ADC linkers for research purposes. fujifilm.comdcchemicals.commedchemexpress.commedchemexpress.com The PEG9 moiety provides spacing between the bulky antibody and the drug, and its hydrophilic nature can help to improve the solubility and pharmacokinetic properties of the entire conjugate. smolecule.comfujifilm.com The linker can be incorporated into both cleavable and non-cleavable ADC designs, which determine how the cytotoxic drug is released at the target cancer cell. fujifilm.commedchemexpress.com

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system to destroy specific disease-causing proteins. medchemexpress.comacs.org A PROTAC is a bifunctional molecule consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.comacs.org The linker's length and composition are crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for subsequent protein degradation. acs.org PEG-based linkers like Fmoc-NH-peg9-CH2cooh are widely used in the synthesis of PROTACs to provide the optimal length and flexibility for this process. fujifilm.commedchemexpress.com Research has shown that varying the length of the PEG linker can significantly impact the efficiency of target protein degradation. amazonaws.com

Conjugation to Oligonucleotides and Nucleic Acid Analogs for Research Probes

The heterobifunctional nature of Fmoc-NH-peg9-CH2cooh makes it a valuable linker for the synthesis of peptide-oligonucleotide conjugates (POCs), which are instrumental in developing advanced research probes. The molecule possesses two distinct functional ends: a carboxylic acid (COOH) group and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine (NH) group. This allows for sequential and specific conjugation reactions. The carboxylic acid can be activated to form a stable amide bond with an amino-modified oligonucleotide or nucleic acid analog. broadpharm.combroadpharm.com Following this conjugation, the Fmoc group can be removed under basic conditions to expose the primary amine, which is then available for linking to other molecules, such as peptides or labels. broadpharm.combroadpharm.com

The integrated polyethylene glycol (PEG) spacer, consisting of nine ethylene glycol units, is crucial to the functionality of these conjugates. This hydrophilic chain enhances the aqueous solubility of the resulting probe, which is often a challenge with large biomolecules. issuu.com Furthermore, the flexibility and length of the PEG spacer help to minimize steric hindrance between the oligonucleotide and the conjugated peptide or functional moiety, allowing each component to maintain its native conformation and function. chempep.com

In the context of research probes, this linker is used to attach oligonucleotides to various functional groups. For instance, cell-penetrating peptides (CPPs) can be conjugated to antisense oligonucleotides or siRNA to improve their cellular uptake. mdpi.com The development of probes for specific applications like single nucleotide polymorphism (SNP) detection, pathogen identification, and gene expression analysis benefits from the stability and specificity offered by such well-designed linkers. sigmaaldrich.com Locked Nucleic Acid (LNA) is an example of a nucleic acid analog with enhanced thermal stability and hybridization specificity, and its incorporation into probes often involves linkers to attach other necessary components. sigmaaldrich.com

Below is a table summarizing common post-synthetic conjugation methods where a linker like Fmoc-NH-peg9-CH2cooh would be employed.

| Conjugation Method | Reacting Groups | Resulting Bond | Key Features |

| Amide Coupling | Activated Carboxylic Acid + Amine | Amide | A common and stable bond formation method. mdpi.com |

| Thiol-Maleimide | Thiol (e.g., on a cysteine) + Maleimide | Thioether | Highly specific reaction at neutral pH (6.5-7.5). mdpi.comprecisepeg.com |

| Click Chemistry | Azide + Alkyne | Triazole | High efficiency and specificity (bioorthogonal). mdpi.com |

| Oxime Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | Oxime/Hydrazone | Forms a stable C=N bond, often used for creating pH-sensitive probes. mdpi.com |

Modification of Proteins for In Vitro Biophysical and Structural Investigations

Fmoc-NH-peg9-CH2cooh serves as a critical tool for the chemical modification of proteins, enabling detailed biophysical and structural studies. In this application, the linker acts as a flexible, hydrophilic spacer to attach probes, labels, or other functional molecules to a protein of interest. The carboxylic acid end of the linker can be coupled to primary amines on the protein surface, most commonly the ε-amino group of lysine residues or the N-terminus. issuu.com

This modification is a cornerstone of techniques like chemical cross-linking combined with mass spectrometry (XL-MS), which provides insights into protein three-dimensional structures and protein-protein interactions. nih.gov By introducing a covalent link between amino acids that are in close proximity, the linker provides distance constraints that are used to model the protein's fold or the architecture of a protein complex. nih.gov The nine-unit PEG chain provides a defined spacer length, which is essential for accurate structural modeling.

In biophysical assays, such as fluorescence polarization, the linker can be used to attach a fluorescent dye to a peptide or protein. cardiff.ac.uk This allows for the study of molecular interactions, such as protein-protein or peptide-protein binding, by monitoring changes in the dye's fluorescence. cardiff.ac.uk The PEG spacer ensures that the attached dye has minimal impact on the protein's folding and function, thereby providing more reliable data. chempep.com The hydrophilicity imparted by the PEG chain can also be crucial for maintaining the solubility and stability of the modified protein, especially when attaching hydrophobic moieties. issuu.comcardiff.ac.uk

Role in Materials Science and Nanotechnology Research

The unique properties of Fmoc-NH-peg9-CH2cooh, including its amphiphilic character and bifunctional handles, have established it as a versatile building block in materials science and nanotechnology. biochempeg.combiochempeg.com Its applications span from the self-assembly of nanomaterials to the functionalization of surfaces for advanced research purposes. biochempeg.compurepeg.com

Engineering of Polymer-Based Scaffolds and Hydrogels for Tissue Engineering Research

In tissue engineering, there is a significant need for synthetic scaffolds that mimic the native extracellular matrix (ECM) to support cell growth, proliferation, and differentiation. nih.govmdpi.com Hydrogels, which are water-swollen polymer networks, are particularly promising for these applications due to their mechanical similarity to soft tissues. nih.gov

The Fmoc group is a potent gelator that can induce the self-assembly of molecules into nanofibers. mdpi.com These fibers can entangle to form a three-dimensional network that traps water, resulting in a hydrogel. mdpi.com By incorporating Fmoc-NH-peg9-CH2cooh into polymer structures, researchers can create self-assembling materials for tissue scaffolds. The PEG component of the linker enhances the hydrophilicity and biocompatibility of the scaffold, creating a more favorable microenvironment for cells. cas.cz

For example, Fmoc-based peptide hydrogels have been developed as platforms to study cell function and differentiation. nih.gov These scaffolds can be functionalized by coupling cell-adhesion ligands, such as the RGD peptide, to the carboxylic acid or the deprotected amine end of the linker, thereby promoting cell attachment and spreading. cas.cznih.gov The mechanical properties of these hydrogels can often be tuned to match those of the target tissue, such as bone or cartilage, which is critical for guiding stem cell differentiation. nih.govmdpi.com

| Scaffold Type | Role of Fmoc-NH-peg9-CH2cooh | Research Application | Supporting Evidence |

| Peptide Hydrogels | Fmoc group drives nanofiber self-assembly; PEG enhances hydrophilicity. | Mimicking the bone microenvironment to study osteoclast differentiation. nih.gov | mdpi.comnih.gov |

| Functionalized Polymers | Covalent attachment to polymer backbones to introduce PEG spacers and functional handles. | Creating bioactive scaffolds that promote cell adhesion and growth. mdpi.comcas.cz | mdpi.comcas.cz |

| Injectable Hydrogels | Used as a component in precursors that cross-link in situ to form a gel. | Minimally invasive delivery of stem cells for regenerative medicine. nih.govcas.cz | nih.govcas.cz |

Surface Functionalization of Nanoparticles for Research Applications

The surface chemistry of nanoparticles dictates their stability, biocompatibility, and interaction with biological systems. Fmoc-NH-peg9-CH2cooh is used as a heterobifunctional PEG linker to modify nanoparticle surfaces for various research applications. precisepeg.compurepeg.com The process, often called PEGylation, involves coating the nanoparticle with these PEG linkers to create a hydrophilic and biocompatible shell. sinopeg.comlunanano.com

This PEG layer serves several purposes. It increases the colloidal stability of the nanoparticles in physiological buffers, preventing aggregation. lunanano.com It also reduces non-specific adsorption of proteins, which can otherwise lead to rapid clearance by the immune system. lunanano.com For functionalization, one end of the linker is attached to the nanoparticle surface. For instance, if gold nanoparticles are used, a thiol-terminated PEG linker would be used, but the principle of using a bifunctional linker remains the same. The other end (the carboxylic acid or the deprotected amine of Fmoc-NH-peg9-CH2cooh) is exposed to the solvent and can be conjugated to targeting ligands, drugs, or imaging agents. lunanano.comcd-bioparticles.net This strategy is widely employed in the development of nanoparticles for targeted drug delivery and diagnostic applications. mdpi.com

Development of Polyethylene Glycol-Modified Functional Coatings for Research Surfaces

The creation of functional coatings on various surfaces is essential for many biomedical and research applications, from biosensors to cell culture platforms. Polyethylene glycol-modified coatings are often used to confer non-fouling properties, meaning they resist the non-specific adsorption of proteins and cells. precisepeg.comsinopeg.com

Fmoc-NH-peg9-CH2cooh and similar PEG derivatives are used to create these functional coatings. biochempeg.combiochempeg.com The linker can be anchored to a surface through its carboxylic acid group reacting with an appropriately functionalized substrate. The rest of the molecule, primarily the long, hydrophilic PEG chain, forms a brush-like layer that sterically and hydrophilically repels protein adsorption. issuu.com The terminal Fmoc-protected amine provides a latent functional group; after the coating is formed, the Fmoc group can be removed to expose a primary amine. chempep.com This amine can then be used to immobilize specific biomolecules, such as antibodies or enzymes, in a controlled orientation for biosensing or other diagnostic assays. mdpi.com

Contributions to the Development of Research Probes and Imaging Agents

Fmoc-NH-peg9-CH2cooh is a key component in the synthesis of sophisticated probes and imaging agents for preclinical research. biochempeg.compurepeg.com Its role is to act as a versatile linker that connects a targeting moiety (like a peptide or antibody) to a signaling or imaging component (like a fluorophore, a radiolabel chelator, or a quantum dot). chempep.com

The PEG spacer is advantageous in this context for several reasons. It enhances the solubility and biocompatibility of the entire probe, which is crucial for in vivo applications. issuu.comchempep.com It also provides a flexible spacer that prevents the imaging label from interfering with the targeting function of the probe and vice versa. chempep.com For example, in the creation of probes for positron emission tomography (PET), the linker can be used to attach a chelating agent, which holds a radionuclide, to a tumor-targeting peptide. chempep.com The resulting imaging agent can be administered systemically to visualize tumors in preclinical models. The linker's ability to be incorporated using standard solid-phase peptide synthesis (SPPS) protocols makes it highly compatible with the production of peptide-based probes. chempep.com

Linker for Fluorescent Tags and Biotinylation in Research Assays

The unique structure of Fmoc-NH-peg9-CH2cooh makes it highly suitable for attaching reporter molecules like fluorescent dyes and biotin (B1667282) to peptides, proteins, and other biomolecules for use in a wide array of research assays. biomatrik.compurepeg.com The process typically involves solid-phase peptide synthesis (SPPS), where the linker is incorporated at a specific site within a peptide sequence. bachem.com

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique for detection, purification, and labeling studies. thermofisher.com The extraordinarily high affinity between biotin and avidin (B1170675) (or streptavidin) is exploited in applications such as immunoassays (e.g., ELISA), affinity purification, and cell surface labeling. sigmaaldrich.comcreative-diagnostics.com Using a PEG linker like Fmoc-NH-peg9-CH2cooh to attach the biotin tag is advantageous. The long, hydrophilic PEG spacer arm reduces steric hindrance, which can otherwise impede the binding of the bulky streptavidin protein to the biotin tag, thereby improving assay sensitivity. sigmaaldrich.comthermofisher.com

Similarly, this linker can be used to conjugate fluorescent dyes to biomolecules for applications in fluorescence microscopy, flow cytometry, and FRET-based assays. creative-diagnostics.com The linker's carboxylic acid end can be activated to react with an amine group on a target molecule. Following this, the Fmoc protecting group is removed, exposing the terminal amine of the PEG chain, which can then be coupled to an NHS-ester functionalized fluorescent dye or biotin. biochempeg.combiochempeg.com This sequential approach allows for precise control over the labeling process.

Table 1: Examples of Reporter Tags for Conjugation

| Tag Type | Example | Common Application |

|---|---|---|

| Affinity Tag | Biotin | Purification, Detection (ELISA, Western Blot) |

| Fluorescent Tag | Fluorescein (FITC) | Fluorescence Microscopy, Flow Cytometry |

| Fluorescent Tag | Rhodamine | Fluorescence Microscopy, FRET Assays |

Construction of Ligands for Receptor Binding and Signaling Pathway Studies

Fmoc-NH-peg9-CH2cooh and similar PEG linkers are instrumental in the synthesis of complex ligands designed to probe receptor structure, function, and signaling pathways. biochempeg.comaxispharm.combiochempeg.com By connecting different molecular entities, these linkers help create novel molecules with specific biological activities, such as receptor agonists or antagonists.

A notable application is in the development of dimeric ligands. Dimerization of receptors is a common mechanism for initiating intracellular signaling. Synthetic dimeric ligands, created by joining two receptor-binding motifs with a flexible linker, can be powerful tools to study and modulate these processes. The length and flexibility of the PEG linker are critical parameters that can influence the binding affinity and functional activity of the resulting dimer.

In one study, researchers designed and synthesized novel dimeric modulators for the CXCR4 receptor, which is implicated in cancer metastasis and HIV entry. nih.gov They utilized Fmoc-NH-PEG-COOH linkers of varying lengths in the solid-phase synthesis of a series of homodimeric peptide ligands. nih.gov The synthesis involved coupling the linker to a lysine residue on the solid support, followed by the stepwise assembly of the peptide sequence on the free end of the linker. nih.gov These synthetic ligands were then evaluated for their ability to bind to the CXCR4 receptor and trigger intracellular calcium mobilization, a key step in the CXCR4 signaling pathway. nih.gov This approach allows for systematic investigation of how linker length affects the biological activity of the ligand, providing insights into the spatial requirements for optimal receptor engagement and activation.

Table 2: Research Findings on a Dimeric CXCR4 Ligand

| Parameter | Finding | Research Focus |

|---|---|---|

| Synthesis | Fmoc-NH-(PEG)mCH2CH2-COOH was used as a linker in the solid-phase synthesis of dimeric peptide ligands. nih.gov | To create novel modulators for the CXCR4 receptor. nih.gov |

| Binding | The synthesized dimeric ligands were tested for their binding affinity to the CXCR4 receptor. | To identify lead ligands with high affinity. |

| Signaling | The ligands' ability to induce intracellular Ca2+ influx was measured to determine agonist or antagonist activity. nih.gov | To understand the functional consequences of receptor binding and its role in chemotaxis. nih.gov |

The versatility of Fmoc-NH-peg9-CH2cooh also extends to its use in creating Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), which are advanced therapeutic modalities. chemicalbook.inglpbio.commedchemexpress.commedchemexpress.com In PROTACs, the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein. chemicalbook.inglpbio.com In ADCs, it serves to attach a cytotoxic drug to an antibody, directing the drug specifically to cancer cells. medchemexpress.comapexbt.comdcchemicals.com

Analytical and Characterization Methodologies for Fmoc Nh Peg9 Ch2cooh and Its Conjugates in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical identity and structural features of Fmoc-NH-peg9-CH2cooh.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Chemical Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Fmoc-NH-peg9-CH2cooh. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) analyses provide detailed information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, characteristic peaks corresponding to the protons of the Fmoc group are typically observed in the aromatic region (around 7.2-7.8 ppm). The protons of the PEG chain appear as a prominent signal in the range of 3.5-3.7 ppm, while the methylene (B1212753) protons adjacent to the amide and carboxylic acid groups will have distinct chemical shifts. researchgate.net For instance, in similar PEG-containing molecules, the CH₂ protons of the PEG block are observed at approximately 3.6 ppm. researchgate.net

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the carbonyl carbons of the Fmoc protecting group and the carboxylic acid, the aromatic carbons of the fluorenyl group, and the repeating ethylene (B1197577) glycol units of the PEG chain. researchgate.net For example, in a monocarboxylated PEG, the carbon of the COOH group appears around 172 ppm, while the carbons of the PEG backbone resonate at approximately 70 ppm. researchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Fmoc-PEG-Acid Structures

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Fmoc (aromatic) | 7.20 - 7.80 | 120 - 145 |

| Fmoc (CH, CH₂) | 4.20 - 4.50 | 47, 67 |

| PEG (CH₂CH₂O) | ~3.60 | ~70 |

| NH-CH ₂ | ~3.40 | ~40 |

| CH ₂-COOH | ~2.50 | ~35 |

| COOH | 10.0 - 12.0 | ~172 |

| Fmoc (C=O) | - | ~156 |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry is a powerful technique for determining the molecular weight of Fmoc-NH-peg9-CH2cooh and assessing its purity. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for the analysis of polymers and other large molecules. creative-proteomics.com

In a typical MALDI-TOF MS analysis, the sample is co-crystallized with a matrix material that absorbs laser energy, facilitating the soft ionization of the analyte. creative-proteomics.com The resulting ions are then accelerated in an electric field, and their time of flight to the detector is measured, which is proportional to their mass-to-charge ratio. This allows for the precise determination of the molecular weight of the parent compound. The presence of impurities would be indicated by additional peaks in the mass spectrum. For Fmoc-NH-peg9-CH2cooh, a high-resolution mass spectrum would be expected to show a prominent peak corresponding to its calculated molecular weight. axispharm.com

Chromatographic Methods for Purity Analysis and Separation

Chromatographic techniques are essential for determining the purity of Fmoc-NH-peg9-CH2cooh and for separating it from starting materials, byproducts, and its subsequent conjugates.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic compounds like Fmoc-NH-peg9-CH2cooh. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). researchgate.netcore.ac.uk

The compound is injected into the HPLC system, and its retention time, the time it takes to travel through the column, is measured. A pure compound will exhibit a single, sharp peak in the chromatogram. The presence of impurities will result in additional peaks. The purity is typically expressed as a percentage of the area of the main peak relative to the total area of all peaks. For high-quality reagents, a purity of ≥95% is often required. axispharm.comsigmaaldrich.com

Table 2: Typical HPLC Parameters for Analysis of Fmoc-Protected PEG Compounds

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | A linear gradient from low to high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 265 nm (for Fmoc group) |

Gel Permeation Chromatography (GPC) for Polymer Characterization and Polydispersity Index (PDI) Assessment

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to characterize the molecular weight distribution of polymers. nih.gov For a discrete PEG linker like Fmoc-NH-peg9-CH2cooh, which is synthesized in a stepwise manner rather than through polymerization, the expected outcome is a single species with a defined molecular weight. acs.org

Therefore, the Polydispersity Index (PDI), which is the ratio of the weight average molecular weight (Mw) to the number average molecular weight (Mn), should ideally be 1.0. acs.orgacs.org A GPC analysis would confirm the monodisperse nature of the compound, showing a single, narrow peak. Any significant deviation from a PDI of 1.0 would suggest the presence of PEG chains of varying lengths, indicating impurities. rsc.org

Quantitative Analysis Techniques

Quantification of Fmoc-NH-peg9-CH2cooh, particularly when conjugated to other molecules or immobilized on a solid support, is crucial for many applications. A common and straightforward method involves the spectrophotometric quantification of the Fmoc group.

The Fmoc protecting group is base-labile and can be cleaved using a base such as piperidine (B6355638). chempep.com The cleaved dibenzofulvene-piperidine adduct exhibits strong UV absorbance at approximately 301 nm. chempep.com By measuring the absorbance of the solution after cleavage and applying the Beer-Lambert law, the amount of Fmoc-containing compound can be accurately determined. nih.govdergipark.org.tr This method is widely used to determine the loading of Fmoc-protected amino acids and linkers on solid-phase synthesis resins. rsc.orgnih.gov

Table 3: Parameters for Quantitative UV-Vis Spectroscopy of Fmoc-Cleavage

| Parameter | Value/Condition |

| Cleavage Reagent | 20% Piperidine in DMF |

| Wavelength (λmax) | ~301 nm |

| Molar Extinction Coefficient (ε) | ~7800 M⁻¹cm⁻¹ for dibenzofulvene-piperidine adduct |

| Quantification Formula | Concentration = Absorbance / (ε * path length) |

This quantitative analysis is vital for controlling the stoichiometry in subsequent conjugation reactions, ensuring the desired degree of labeling on a target molecule. nih.gov

Titration Methods for Carboxylic Acid Quantification

The terminal carboxylic acid (–COOH) group of Fmoc-NH-peg9-CH2cooh is a primary site for conjugation, typically reacting with amine groups on proteins, peptides, or other molecules to form stable amide bonds. thermofisher.comaxispharm.com Quantifying the concentration of these carboxylic acid groups is essential for controlling the stoichiometry of conjugation reactions. Acid-base titration is a fundamental and widely used analytical method for this purpose. researchgate.netacs.org

While direct titration can be effective, back titration is often preferred for polymers and functionalized surfaces to ensure complete reaction and achieve a more easily detectable endpoint. mt.com The Boehm titration method, a well-established back titration technique, can be adapted to quantify acidic functional groups on various materials. researchgate.netjfe-tec.co.jp

Principle of Back Titration for –COOH Quantification:

The general principle involves reacting the Fmoc-NH-peg9-CH2cooh sample with a known excess amount of a standardized strong base, such as sodium hydroxide (B78521) (NaOH). mt.com This base neutralizes all accessible carboxylic acid groups. The remaining, unreacted NaOH is then titrated with a standardized acid, like hydrochloric acid (HCl). mt.comjfe-tec.co.jp By subtracting the amount of base that remained from the initial amount added, the exact quantity of base that reacted with the carboxylic acid groups can be determined, thus providing a quantification of the –COOH groups. mt.com

The key reactions are:

Neutralization: R-COOH + NaOH (excess) → R-COONa + H₂O + NaOH (remaining)

Back Titration: NaOH (remaining) + HCl → NaCl + H₂O

The procedure is particularly useful for samples where direct titration might be slow or the endpoint difficult to discern, which can be the case for polymer-bound functional groups. mt.com

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Accurately weigh a sample of Fmoc-NH-peg9-CH2cooh or its conjugate. | To obtain a precise mass for accurate concentration calculation. mnstate.edu |

| 2 | Dissolve or suspend the sample in a precisely known volume of a standardized NaOH solution of known concentration (e.g., 0.05 M). | To ensure all carboxylic acid groups react with a known excess of base. researchgate.net |

| 3 | Allow the reaction to proceed for a sufficient time (e.g., several hours with stirring) to ensure complete neutralization. | To drive the acid-base reaction to completion. researchgate.net |

| 4 | Titrate the resulting solution with a standardized HCl solution of known concentration using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint. | To quantify the amount of unreacted (excess) NaOH. researchgate.netmt.com |

| 5 | Calculate the moles of carboxylic acid based on the initial moles of NaOH and the moles of HCl used in the back titration. | To determine the final concentration of the target functional group. |

UV-Vis Spectrophotometry for Fmoc Group Detection and Quantification

UV-Vis spectrophotometry is a simple, robust, and widely adopted method for the detection and quantification of the Fmoc protecting group. tec5usa.com This technique is fundamental in solid-phase peptide synthesis (SPPS) for monitoring reaction progress and is equally applicable to characterizing molecules like Fmoc-NH-peg9-CH2cooh. rsc.orgchempep.com

The method relies on the quantitative cleavage of the base-labile Fmoc group. chempep.com Treatment with a weak base, most commonly a 20-50% solution of piperidine in a solvent like N,N-dimethylformamide (DMF), removes the Fmoc group. tec5usa.commdpi.comresearchgate.net This elimination reaction releases a dibenzofulvene (DBF) molecule, which is subsequently trapped by piperidine to form a stable dibenzofulvene-piperidine adduct. mdpi.comnih.gov This adduct possesses a strong chromophore that absorbs intensely in the UV region, making it ideal for spectrophotometric quantification. nih.govresearchgate.net

The concentration of the released Fmoc group, and therefore the concentration of the Fmoc-NH-peg9-CH2cooh molecule, can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. researchgate.netbiotage.com

The dibenzofulvene-piperidine adduct exhibits two primary absorption maxima, typically around 290 nm and 301 nm. mdpi.comnih.govsemanticscholar.org While the peak at 301 nm is sharper and more intense, the broader peak around 290 nm can sometimes offer more robust measurements, as it is less susceptible to minor wavelength inaccuracies of the spectrophotometer. nih.govresearchgate.net The choice of wavelength and corresponding molar extinction coefficient is critical for accurate quantification. nih.govresearchgate.net

| Wavelength (λmax) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|

| 301 nm | 7,800 | mdpi.comresearchgate.netsemanticscholar.org |

| 300 nm | 7,800 | rsc.orgsemanticscholar.org |

| 301 nm | 8,021 | mdpi.comnih.gov |

| 290 nm | 5,800 | mdpi.comsemanticscholar.org |

| 289.8 nm | 6,089 | nih.gov |

| 290 nm | 5,253 | rsc.org |

The variability in reported extinction coefficients highlights the importance of instrument calibration and consistent methodology for achieving accurate and reproducible results. nih.gov

Future Perspectives and Emerging Research Directions for Fmoc Nh Peg9 Ch2cooh

Development of Novel Synthetic Routes and Protecting Group Strategies

The synthesis of precisely defined PEG linkers like Fmoc-NH-peg9-CH2cooh is crucial for their application in sensitive research areas. Future research is geared towards developing more efficient and scalable synthetic routes. Key areas of development include:

Improved Solid-Phase Synthesis: While solid-phase peptide synthesis (SPPS) techniques are commonly employed, research is ongoing to optimize resin-bound synthesis of PEGylated compounds. oup.com This includes the development of novel linkers and handles that are compatible with Fmoc chemistry and allow for milder cleavage conditions, minimizing side reactions and improving the yield and purity of the final product. lsu.edu

Alternative Protecting Groups: The Fmoc group is a cornerstone of modern peptide synthesis, prized for its base-lability. lifetein.com However, the exploration of alternative protecting groups that offer different deprotection conditions could provide greater flexibility in complex multi-step syntheses. This would allow for orthogonal protection strategies, enabling the selective modification of different parts of a molecule.

Enzymatic Synthesis: Biocatalysis offers a green and highly specific alternative to traditional chemical synthesis. Future research may explore the use of enzymes to construct or modify PEG chains, potentially leading to greater control over the length and functionality of the linker.

Exploration of Advanced Bioconjugation Chemistries (e.g., Click Chemistry) with Fmoc-NH-peg9-CH2cooh

The terminal carboxylic acid and the deprotected amine of Fmoc-NH-peg9-CH2cooh are amenable to a variety of conjugation reactions. The future will likely see the expanded use of this linker in advanced bioconjugation strategies.

One of the most promising areas is the integration of "click chemistry" principles. While the native functional groups of Fmoc-NH-peg9-CH2cooh are not direct partners in the most common click reactions (like copper-catalyzed azide-alkyne cycloaddition), the linker can be readily modified to incorporate bioorthogonal functional groups such as azides, alkynes, or DBCO. axispharm.combroadpharm.com This would enable highly efficient and specific ligations to biomolecules in complex biological environments, even within living cells. axispharm.com

The development of such "clickable" versions of Fmoc-NH-peg9-CH2cooh would significantly broaden its utility in creating well-defined bioconjugates for applications in diagnostics, therapeutics, and fundamental biological studies.

Expansion into Novel Research Applications in Chemical Biology and Material Science

The unique properties of the PEG chain, such as its hydrophilicity, biocompatibility, and flexibility, make Fmoc-NH-peg9-CH2cooh an attractive building block for various applications in chemical biology and material science. lifetein.comchempep.com

In Chemical Biology:

PROTACs and Molecular Glues: The precise length and flexibility of the PEG9 spacer are ideal for applications in targeted protein degradation, such as in the design of Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.com The linker can bridge an E3 ligase ligand and a target protein ligand, facilitating ubiquitination and subsequent degradation of the target protein.

Peptide and Protein Modification: The linker can be used to introduce PEG chains onto peptides and proteins, a process known as PEGylation. broadpharm.com This can improve the pharmacokinetic properties of therapeutic proteins by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity. broadpharm.comchempep.com

Cell Surface Engineering: By conjugating targeting ligands to one end of the linker and other functional molecules to the other, researchers can modify cell surfaces for applications in cell-based therapies and diagnostics.

In Material Science:

Hydrogel Formation: The self-assembly properties of peptides and the hydrophilicity of PEG can be combined to create novel hydrogels. Fmoc-protected amino acids are known to form self-assembling structures, and incorporating PEG chains can modulate the mechanical properties and biocompatibility of these materials for applications in tissue engineering and drug delivery. mdpi.com

Surface Functionalization: The linker can be used to functionalize surfaces, such as nanoparticles or sensor chips, to improve their biocompatibility and enable the attachment of specific biomolecules. For instance, Fmoc-PEG derivatives have been used to non-covalently functionalize single-walled carbon nanotubes. frontiersin.org

Computational Modeling and Simulation of Fmoc-NH-peg9-CH2cooh Conjugates in Research

As the complexity of bioconjugates incorporating Fmoc-NH-peg9-CH2cooh increases, computational modeling and molecular dynamics (MD) simulations will become indispensable tools for their rational design and analysis. nih.govnih.gov

Conformational Analysis: MD simulations can provide insights into the conformational dynamics of the PEG linker and its influence on the structure and function of the conjugated biomolecule. mdpi.com This is crucial for understanding how the linker affects properties like binding affinity and enzymatic activity. researchgate.net

Predicting Interactions: Simulations can be used to predict the interactions of PEGylated molecules with their biological targets, such as receptors or enzymes. nih.govresearchgate.net This can help in optimizing the linker length and attachment site for improved efficacy.

Understanding Self-Assembly: For applications in material science, computational models can help elucidate the mechanisms of self-assembly of Fmoc-PEG conjugates into higher-order structures like hydrogels. researchgate.net

Recent advances in both all-atom and coarse-grained simulation methodologies are making it possible to model large and complex PEGylated systems with increasing accuracy, providing valuable atomic-level insights that complement experimental findings. nih.govmdpi.com

Integration with Automated Synthesis Platforms for High-Throughput Research

The demand for precisely defined PEG linkers in various research applications is driving the need for high-throughput synthesis and screening methods. Automated synthesis platforms, originally developed for peptide synthesis, are being adapted for the production of well-defined oligomers like Fmoc-NH-peg9-CH2cooh. mtu.eduresearchgate.net

Accelerated Synthesis: Automation can significantly increase the speed and efficiency of synthesizing libraries of PEG linkers with varying lengths and functionalities. sigmaaldrich.com This allows researchers to rapidly screen for the optimal linker for a specific application.

High-Throughput Screening: The combination of automated synthesis with high-throughput screening (HTS) techniques enables the rapid evaluation of large libraries of bioconjugates. acs.orgnih.gov For example, HTS can be used to identify PROTACs with the highest degradation efficiency or to screen for PEGylated proteins with the most favorable pharmacological properties. nih.gov

Improved Reproducibility: Automated platforms offer greater precision and reproducibility compared to manual synthesis, which is critical for generating reliable and comparable research data. mtu.eduresearchgate.net

The integration of automated synthesis with advanced analytical techniques and computational modeling will create a powerful workflow for the discovery and optimization of novel bioconjugates and materials based on Fmoc-NH-peg9-CH2cooh and related linkers.

常见问题

Q. What are the critical steps for synthesizing Fmoc-NH-PEG9-CH2COOH and ensuring proper conjugation to biomolecules?

The synthesis involves three key phases:

- Fmoc Protection : The Fmoc group shields the amine during PEGylation to prevent unintended side reactions .

- PEG Chain Assembly : PEG9 is built using iterative ethylene oxide addition, requiring anhydrous conditions to avoid hydrolysis. Purification via size-exclusion chromatography ensures monodispersity .

- Carboxyl Activation : The terminal carboxyl group is activated with NHS ester or EDC/NHS for conjugation to amines on proteins/peptides. Reaction pH should be maintained at 6.5–7.5 to optimize coupling efficiency .

Q. How does the PEG chain length (e.g., PEG9) influence solubility and steric effects in drug delivery systems?

PEG9’s nine ethylene oxide units balance hydrophilicity and steric hindrance:

- Solubility : Longer PEG chains (e.g., PEG12) enhance aqueous solubility but may reduce cellular uptake. PEG9 provides moderate solubility in PBS (up to 10 mM) and organic solvents like DMSO (50 mg/mL) .

- Steric Shielding : PEG9 reduces nonspecific protein adsorption by creating a hydration layer, critical for prolonging circulation time in drug carriers. Dynamic light scattering (DLS) can quantify hydrodynamic radius changes .

Q. What storage conditions are required to maintain Fmoc-NH-PEG9-CH2COOH stability?